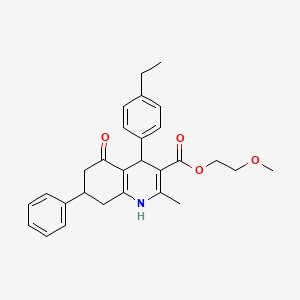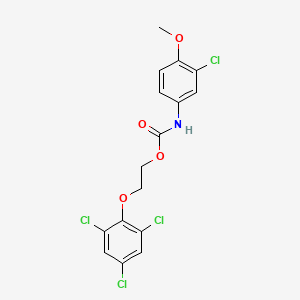![molecular formula C27H26FN3O3S B4983033 [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B4983033.png)
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxopyrrolidinyl moiety, and a carbamimidothioate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Dioxopyrrolidinyl Moiety: This step involves the cyclization of a suitable precursor, such as a substituted succinic anhydride, under acidic or basic conditions to form the dioxopyrrolidinyl ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Formation of the Carbamimidothioate Linkage: This step involves the reaction of an isothiocyanate with an amine to form the carbamimidothioate linkage.
Coupling Reactions: The final step involves coupling the dioxopyrrolidinyl moiety with the fluorophenyl and carbamimidothioate intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications:
Wirkmechanismus
The mechanism by which [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: can be compared with other similar compounds, such as:
Cetylpyridinium Chloride: Known for its antimicrobial properties, this compound shares structural similarities but differs in its specific functional groups and applications.
Domiphen Bromide: Another antimicrobial agent, it has a similar core structure but distinct substituents that confer different biological activities.
The uniqueness of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate lies in its specific combination of functional groups, which may offer unique interactions and applications not seen in other compounds.
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-2-34-23-14-10-21(11-15-23)30-27(29-17-16-19-6-4-3-5-7-19)35-24-18-25(32)31(26(24)33)22-12-8-20(28)9-13-22/h3-15,24H,2,16-18H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNMBGHTWRBOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NCCC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982961.png)
![DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B4982977.png)
![N~1~-allyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4982979.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B4982982.png)

![3'-tert-butyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4982987.png)
![bis[2-(4-nitrophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate](/img/structure/B4982990.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4982993.png)

![5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4983006.png)
![5-[(4-Tert-butylphenyl)sulfonylamino]-2,4-dichlorobenzamide](/img/structure/B4983012.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B4983016.png)
![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4983019.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B4983027.png)
